

HPLC method for quantification of Propofol in plasma

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Compound of Interest

Compound Name: Profadol Hydrochloride

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An accurate and reliable method for the quantification of propofol (2,6-diisopropylphenol) in plasma is essential for pharmacokinetic studies, therapeutic drug monitoring, and forensic toxicology.[1] High-Performance Liquid Chromatography (HPLC) is a widely adopted technique for this purpose, offering high sensitivity and specificity.[2] This document provides detailed application notes and protocols for the determination of propofol in human plasma using various HPLC methods, including those coupled with UV, fluorescence, and tandem mass spectrometry detectors.

Principle of the Method

Reverse-Phase HPLC (RP-HPLC) is the standard technique for propofol analysis. The principle involves injecting a prepared plasma sample into the HPLC system. The sample is carried by a mobile phase through a column packed with a nonpolar stationary phase (e.g., C18). Propofol, being a relatively nonpolar molecule, is retained on the column and then separated from other plasma components. The concentration of propofol is determined by a detector as it elutes from the column. An internal standard (IS) is typically used to improve the accuracy and precision of the quantification.

Experimental Protocols

Effective quantification of propofol in a complex biological matrix like plasma requires robust sample preparation to remove interfering substances, primarily proteins. Three common extraction techniques are detailed below, followed by chromatographic conditions.

Protocol 1: Sample Preparation via Protein Precipitation (PPT)

This is a rapid and simple method suitable for high-throughput analysis.^[3]

- Aliquot Plasma: Transfer 500 μ L of plasma sample into a microcentrifuge tube.
- Add Internal Standard: Spike the sample with a working solution of the internal standard (e.g., Thymol).
- Precipitation: Add 1 mL of cold acetonitrile.^[3]
- Vortex: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
- Centrifuge: Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.
- Collect Supernatant: Carefully transfer the clear supernatant to a clean tube or an HPLC vial.
- Injection: Inject a portion of the supernatant (e.g., 20-50 μ L) directly into the HPLC system.^[3]

Protocol 2: Sample Preparation via Liquid-Liquid Extraction (LLE)

LLE provides a cleaner extract compared to PPT, reducing matrix effects.

- Aliquot Plasma: Transfer 500 μ L of plasma sample into a glass test tube.
- Add Internal Standard: Spike the sample with a working solution of the internal standard (e.g., Thymol or Propofol-d18).^[4]
- Add Extraction Solvent: Add 2 mL of an organic solvent mixture, such as ethyl acetate/hexane.^{[4][5]} Another option is cyclohexane.^[6]
- Vortex/Mix: Cap the tube and vortex for 2-5 minutes to facilitate the extraction of propofol into the organic layer.
- Centrifuge: Centrifuge at 3,000 x g for 10 minutes to separate the aqueous and organic layers.

- **Transfer Organic Layer:** Carefully transfer the upper organic layer to a new clean tube.
- **Evaporation:** Evaporate the organic solvent to dryness under a gentle stream of nitrogen at room temperature or 30-40°C.
- **Reconstitution:** Reconstitute the dried residue in a known volume (e.g., 100-200 µL) of the HPLC mobile phase.
- **Injection:** Vortex briefly and inject an aliquot into the HPLC system.

Protocol 3: Sample Preparation via Solid-Phase Extraction (SPE)

SPE is highly effective for producing clean samples and can be automated, though it is more time-consuming and costly than PPT or LLE.^{[7][8][9]}

- **Condition SPE Cartridge:** Condition a C18 SPE cartridge (e.g., hydrophilic-lipophilic balance cartridge) by passing 1 mL of methanol followed by 1 mL of deionized water.^[9]
- **Load Sample:** Load the plasma sample (pre-treated if necessary, e.g., diluted or pH-adjusted) onto the conditioned cartridge.
- **Wash:** Wash the cartridge with 1 mL of a weak solvent (e.g., 5-10% methanol in water) to remove polar interferences while retaining propofol.
- **Elute:** Elute propofol and the internal standard from the cartridge using a small volume (e.g., 1 mL) of a strong solvent like methanol or acetonitrile.
- **Evaporation & Reconstitution:** Evaporate the eluate to dryness under a nitrogen stream and reconstitute in the mobile phase, similar to the LLE protocol.
- **Injection:** Inject the reconstituted sample into the HPLC system. A rapid C18 pipette-tip based SPE method can also be used to bypass the need for protein precipitation.^{[7][8]}

Instrumentation and Chromatographic Conditions

The following tables summarize typical HPLC conditions for propofol quantification.

Researchers should optimize these parameters for their specific instrumentation and

requirements.

Method 1: HPLC with Fluorescence Detection (HPLC-FLD)

This method is highly sensitive and selective for propofol analysis.[3]

Parameter	Condition
HPLC System	Standard HPLC with a fluorescence detector
Column	Purospher RP-18 endcapped (75 mm x 4 mm, 3 µm)[3] or similar C18
Mobile Phase	Acetonitrile : Water (65:35, v/v)[3]
Flow Rate	0.6 mL/min[3]
Injection Volume	20 µL
Column Temp.	30°C[10]
Detection	Excitation: 276 nm, Emission: 310 nm[3][5]
Internal Standard	Thymol[3]

Method 2: HPLC with UV Detection (HPLC-UV)

A common and accessible method, though generally less sensitive than fluorescence or MS detection.

Parameter	Condition
HPLC System	Standard HPLC with a UV/Vis or PDA detector
Column	Diamonsil C18 (200 mm x 4.6 mm, 5 µm)[10] or similar C18
Mobile Phase	Methanol : Water (80:20, v/v)[10]
Flow Rate	1.0 mL/min[10]
Injection Volume	20 µL
Column Temp.	30°C[10]
Detection	270 nm[10]
Internal Standard	Thymol or Dibutyl phthalate[10]

Method 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This is the most sensitive and specific method, considered the gold standard for bioanalytical assays.[11]

Parameter	Condition
LC System	UPLC or HPLC system coupled to a triple quadrupole mass spectrometer
Column	ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 μ m)[1] or similar
Mobile Phase	Gradient elution with Acetonitrile and 10 mM Ammonium Acetate buffer[11][12]
Flow Rate	0.2 - 0.4 mL/min
Injection Volume	5-10 μ L
Ionization Source	Electrospray Ionization (ESI) or APCI, often in negative mode[4][8][11][12]
Detection	Multiple Reaction Monitoring (MRM)
Internal Standard	Propofol-d17 or Propofol-d18 (deuterated)[4][7][8]

Data Presentation: Quantitative Method Comparison

The following tables summarize and compare the performance of various published methods.

Table 1: HPLC Method Parameters and Performance

Parameter	HPLC-FLD	HPLC-UV	LC-MS/MS
Linearity Range	5 - 2000 ng/mL[5]	200 - 10,000 ng/mL[10]	0.005 - 5 μ g/mL (5 - 5000 ng/mL)[7][8]
Correlation (r^2)	> 0.997[13]	0.9997[10]	0.9992[7][8]

| Limit of Quant. (LOQ) | 3 ng/mL[3] | 200 ng/mL[10] | 1 - 5 ng/mL[9][11] |

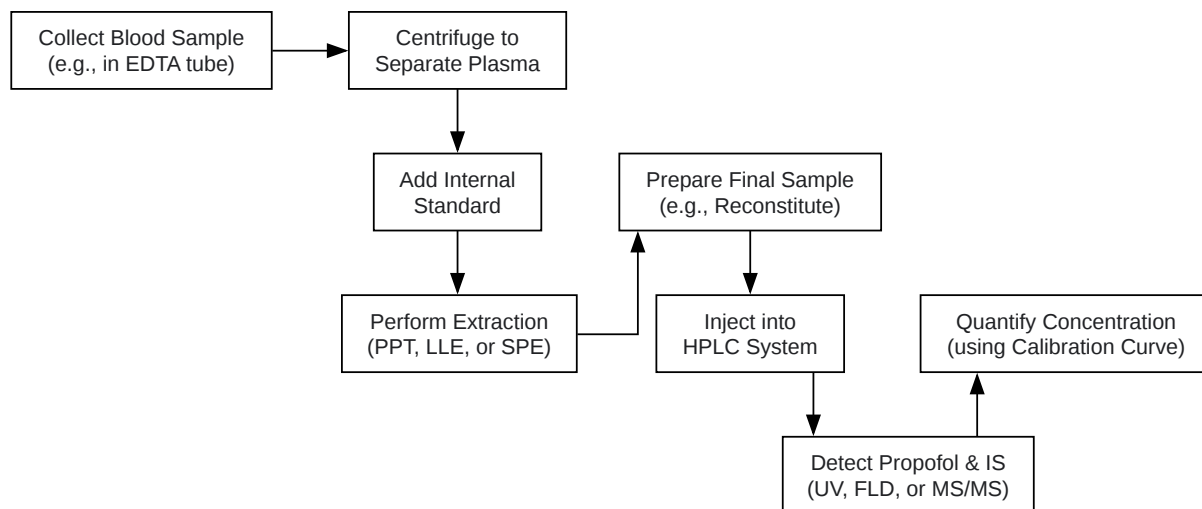
Table 2: Method Validation Summary

Parameter	HPLC-FLD (LLE)	HPLC-UV (PPT)	LC-MS/MS (SPE)
Recovery	> 95% ^[5]	83.47% - 92.11% ^[10]	> 96% ^[9]
Intra-day Precision (%RSD)	< 10% ^[5]	4.72% - 9.70% ^[10]	2.0% - 8.9% ^{[7][8]}
Inter-day Precision (%RSD)	< 10% ^[5]	4.27% - 6.41% ^[10]	3.8% - 7.7% ^[7]

| Accuracy | Not specified | Not specified | 90.0% - 113.3%^{[7][8]} |

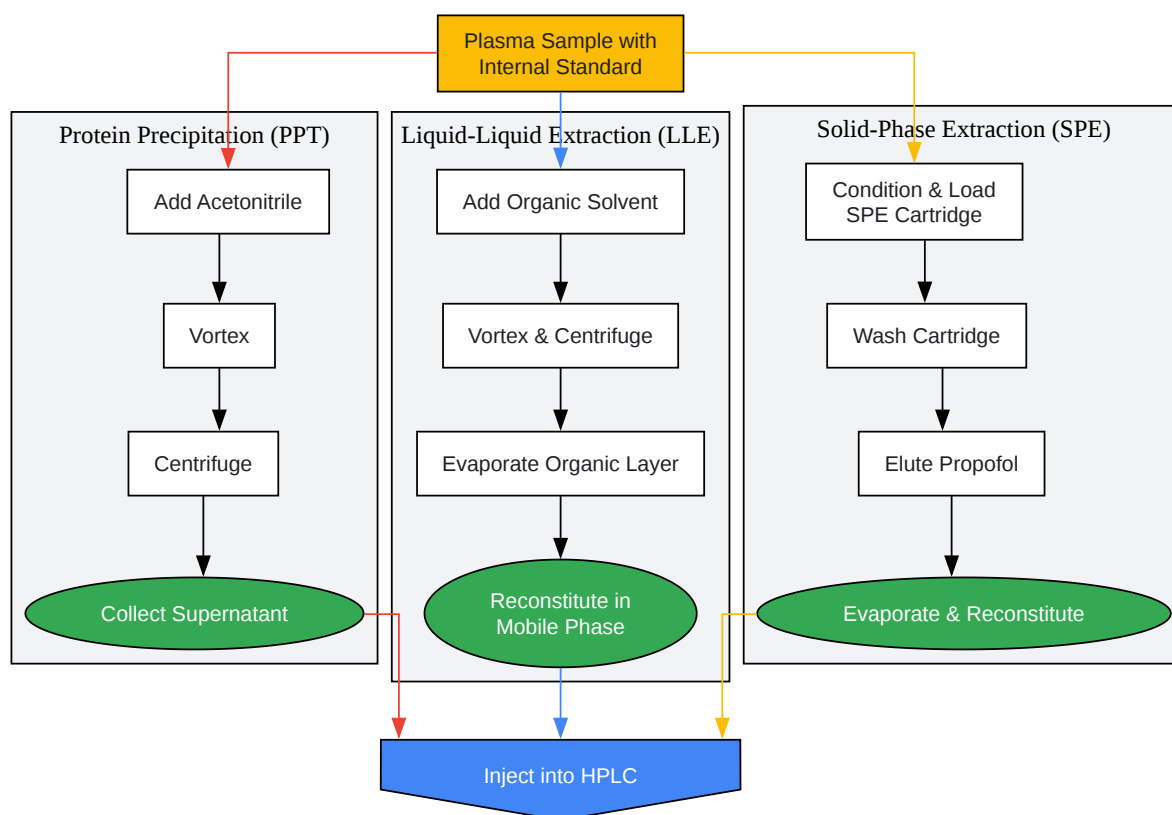
Visualized Workflows

The following diagrams illustrate the logical flow of the experimental protocols.



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Caption: General workflow for propofol quantification in plasma.



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Caption: Detailed workflows for plasma sample preparation techniques.

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